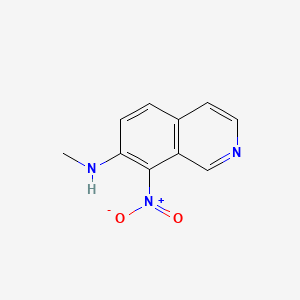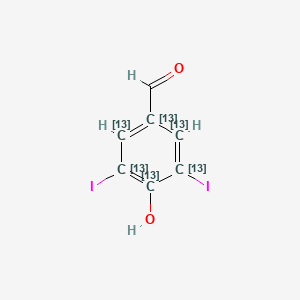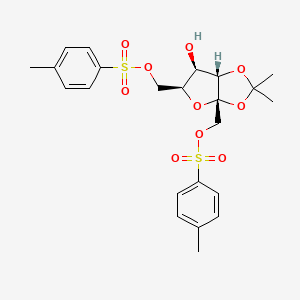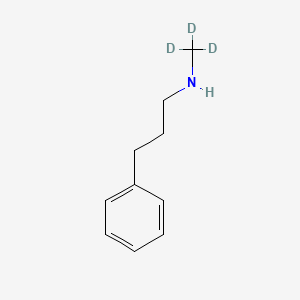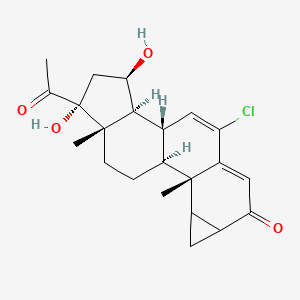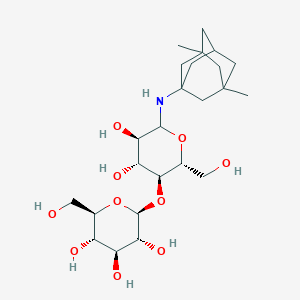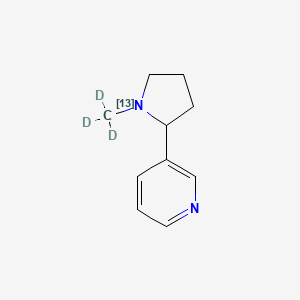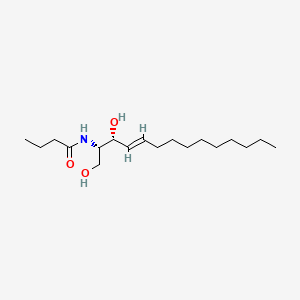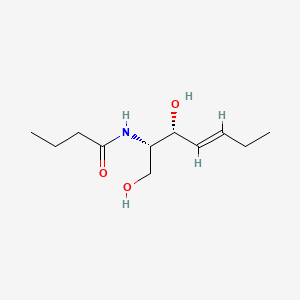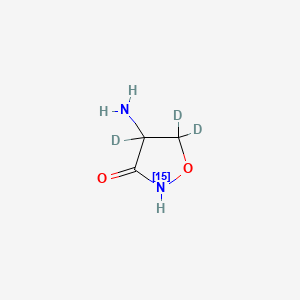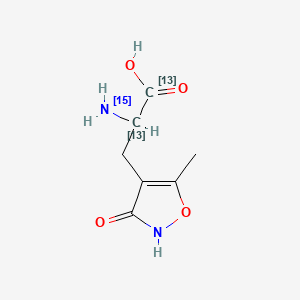
Fluphenazine-d8 Sulfoxide Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluphenazine-d8 Sulfoxide Dihydrochloride is a compound with the molecular formula C12H22N2O5S . It has a molecular weight of 306.38 g/mol . It’s also known by the synonyms 1287047-37-3 and N-Acetyl-S-(3-amino-2-hydroxy-3-oxopropyl)-L-cysteine-1,1-dimethylethyl Ester .
Molecular Structure Analysis
The molecular structure of Fluphenazine-d8 Sulfoxide Dihydrochloride can be represented by various descriptors. The IUPAC name is tert-butyl (2R)-2-acetamido-3-(3-amino-2-hydroxy-3-oxopropyl)sulfanylpropanoate . The InChI and SMILES strings provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
Fluphenazine-d8 Sulfoxide Dihydrochloride has several computed properties. It has a molecular weight of 306.38 g/mol, an XLogP3-AA of -0.6, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 6 . It also has a rotatable bond count of 9, an exact mass of 306.12494298 g/mol, and a topological polar surface area of 144 Ų .
Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fluphenazine-d8 Sulfoxide Dihydrochloride involves the oxidation of Fluphenazine-d8 with a suitable oxidizing agent to form the sulfoxide, which is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Fluphenazine-d8", "Oxidizing agent", "Hydrochloric acid" ], "Reaction": [ { "Step 1": "Fluphenazine-d8 is oxidized with an oxidizing agent to form Fluphenazine-d8 Sulfoxide." }, { "Step 2": "Fluphenazine-d8 Sulfoxide is reacted with hydrochloric acid to form Fluphenazine-d8 Sulfoxide Dihydrochloride." } ] } | |
Número CAS |
1287047-37-3 |
Nombre del producto |
Fluphenazine-d8 Sulfoxide Dihydrochloride |
Fórmula molecular |
C22H26F3N3O2S |
Peso molecular |
461.573 |
Nombre IUPAC |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3O2S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)31(21)30)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2 |
Clave InChI |
UFPPOFUTIWYLNR-BGKXKQMNSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO |
Sinónimos |
4-[3-[5-Oxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol-d8 Hydrochloride; 4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1_x000B_-piperazineethanol-d8 5-Oxide Dihydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



